2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GKT136901 (hydrochloride) is a potent, selective, and orally active inhibitor of NADPH oxidase (NOX1/4). It exhibits Ki values of 160 nM and 165 nM against NOX1 and NOX4, respectively . This compound is also known for its selectivity and direct scavenging ability towards peroxynitrite .
Preparation Methods
The synthesis of GKT136901 (hydrochloride) involves the preparation of a pyrazolopyridinedione-based compound. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This involves the reaction of a suitable hydrazine derivative with a diketone.
Formation of the pyridine ring: This is achieved through a cyclization reaction involving a suitable aldehyde or ketone.
Introduction of the substituents:
Industrial production methods for GKT136901 (hydrochloride) are not well-documented in the public domain. it is likely that the process involves similar steps to those used in laboratory synthesis, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
GKT136901 (hydrochloride) undergoes several types of chemical reactions:
Reduction: The compound itself is degraded when exposed to peroxynitrite, indicating a reduction reaction.
Substitution: The synthesis of GKT136901 (hydrochloride) involves substitution reactions to introduce the chlorophenyl and pyridinylmethyl groups.
Common reagents and conditions used in these reactions include hydrazine derivatives, diketones, aldehydes, ketones, and suitable catalysts for cyclization and substitution reactions. The major products formed from these reactions are the pyrazolopyridinedione core structure and its substituted derivatives .
Scientific Research Applications
GKT136901 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a selective inhibitor of NADPH oxidase (NOX1/4) in various biochemical assays.
Biology: The compound is used to study the role of NADPH oxidases in cellular processes and disease models.
Industry: The compound is used in the development of new drugs targeting NADPH oxidases and related pathways.
Mechanism of Action
GKT136901 (hydrochloride) exerts its effects by inhibiting the activity of NADPH oxidase (NOX1/4). NADPH oxidases are enzymes that catalyze the reduction of molecular oxygen to form superoxide radical anions (•O2-) and hydrogen peroxide (H2O2) . By inhibiting these enzymes, GKT136901 (hydrochloride) reduces the production of reactive oxygen species (ROS), which are involved in various pathological conditions such as stroke, diabetes, and neurodegenerative diseases .
The compound also acts as a selective scavenger of peroxynitrite (PON), preventing the nitration of tyrosine residues in proteins such as alpha-synuclein . This additional pharmacological property may contribute to the efficiency of the drug in several disease models .
Comparison with Similar Compounds
GKT136901 (hydrochloride) is unique in its selectivity and potency as an inhibitor of NADPH oxidase (NOX1/4). Similar compounds include:
GKT137831: Another NOX1/4 inhibitor with similar properties but different pharmacokinetic profiles.
Apocynin: A less selective NOX inhibitor that also has antioxidant properties.
GKT136901 (hydrochloride) stands out due to its high selectivity for NOX1/4 and its additional ability to scavenge peroxynitrite .
Properties
IUPAC Name |
2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2.ClH/c1-12-18-15(10-17(25)23(12)11-13-6-4-5-9-21-13)22-24(19(18)26)16-8-3-2-7-14(16)20;/h2-10,22H,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXDBKGUQPCHLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=O)N1CC3=CC=CC=N3)NN(C2=O)C4=CC=CC=C4Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.